molecular formula C7H5BrN2O2S2 B12821771 6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine

6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine

Cat. No.: B12821771
M. Wt: 293.2 g/mol
InChI Key: KGKFFOJHFIPYDU-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the target compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been reported to exhibit strong inhibitory activity against certain enzymes, such as PI3Kα, with an IC50 value of 3.6 nM . This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable scaffold in drug discovery.

Properties

Molecular Formula

C7H5BrN2O2S2

Molecular Weight

293.2 g/mol

IUPAC Name

6-bromo-2-methylsulfonyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5BrN2O2S2/c1-14(11,12)7-10-6-5(13-7)2-4(8)3-9-6/h2-3H,1H3

InChI Key

KGKFFOJHFIPYDU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(S1)C=C(C=N2)Br

Origin of Product

United States

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